(6S)-6-ethyl-2-piperazinone
Description
(6S)-6-ethyl-2-piperazinone is a chiral piperazinone derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group at position 2. The stereochemistry at position 6 (S-configuration) and the ethyl substituent are critical to its physicochemical and biological properties. Piperazinones are known for their versatility in medicinal chemistry, particularly as scaffolds for designing CNS-active agents, anti-inflammatory drugs, and enzyme inhibitors .
Properties
IUPAC Name |
(6S)-6-ethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-5-3-7-4-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWIPPKVYLQCSE-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CNCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-6-ethyl-2-piperazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with a suitable diketone or keto-ester, followed by cyclization to form the piperazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: (6S)-6-Ethyl-2-piperazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base or acid catalyst.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted piperazinones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties
Research has indicated that derivatives of piperazine, including (6S)-6-ethyl-2-piperazinone, exhibit significant analgesic properties. In studies involving opioid derivatives, modifications in the piperazine structure have led to the development of potent analgesics with improved safety profiles compared to traditional opioids like fentanyl . The structural analogs of this compound have shown promise in enhancing analgesic efficacy while minimizing side effects.
Antidiabetic Agents
this compound and its derivatives have been investigated for their potential as antidiabetic agents. A series of piperazine derivatives were synthesized and tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The most promising compounds demonstrated significant inhibitory activity, suggesting that this compound could be a valuable lead in the development of new treatments for type 2 diabetes .
Neurological Applications
Cognitive Disorders
Compounds related to this compound have been studied for their effects on cognitive disorders such as Alzheimer's disease and schizophrenia. Research indicates that piperazine derivatives can act as agonists at muscarinic acetylcholine receptors, which are crucial for cognitive function. These compounds may help alleviate symptoms associated with memory and executive dysfunction .
Antiviral Activity
Viral Infections
There is emerging evidence that this compound may possess antiviral properties. Certain derivatives have been documented to inhibit viral replication, particularly against HIV and influenza viruses. Studies have shown that modifications to the piperazine structure can enhance antiviral activity, making it a candidate for further investigation in the treatment of viral infections .
Chemical Synthesis and Industrial Applications
Intermediate in Synthesis
In the chemical industry, this compound serves as an important intermediate in the synthesis of various specialty chemicals. Its unique structural properties allow it to participate in diverse chemical reactions, making it valuable for producing other pharmacologically active compounds.
Data Table: Applications Overview
Case Studies
-
Analgesic Development
A study focused on synthesizing new piperazine derivatives based on this compound revealed that certain modifications significantly increased analgesic potency while reducing side effects compared to existing opioids. This research highlights the potential for developing safer pain management therapies. -
Antidiabetic Research
A series of experiments were conducted to evaluate the α-glucosidase inhibitory activity of piperazine derivatives derived from this compound. The findings indicated that specific substitutions on the piperazine ring could lead to compounds with promising antidiabetic properties, warranting further clinical investigation. -
Neuropharmacology Studies
Investigations into the effects of piperazine derivatives on cognitive function demonstrated that these compounds could enhance memory and reduce symptoms associated with neurodegenerative diseases. This research supports the potential use of this compound in therapeutic applications for cognitive disorders.
Mechanism of Action
The mechanism of action of (6S)-6-ethyl-2-piperazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of (6S)-6-ethyl-2-piperazinone, their substituents, and reported activities:
Key Differences and Implications
Core Ring System: Piperazinone vs. Pyridazinone: Piperazinones (6-membered ring with two nitrogens) exhibit greater conformational flexibility compared to pyridazinones (6-membered ring with two adjacent nitrogens and a ketone). This flexibility may enhance binding to diverse biological targets, such as serotonin receptors or cyclooxygenase enzymes . Stereochemistry: The S-configuration in this compound is crucial for enantioselective interactions, as seen in hydroxymethyl-piperazinone derivatives, which show distinct pharmacokinetic profiles compared to their R-isomers .
Aromatic vs. Aliphatic Substituents: Fluorophenyl or chlorophenyl groups in pyridazinone analogs (e.g., ) confer stronger affinity for inflammatory mediators (e.g., COX-2) but may increase cytotoxicity compared to aliphatic substituents like ethyl.
Biological Activity: Pyridazinones with piperazine moieties (e.g., ) demonstrate potent anti-inflammatory and analgesic effects (e.g., 50–70% edema inhibition in rat models), likely due to dual inhibition of prostaglandins and leukotriene pathways. Piperazinones like this compound are hypothesized to exhibit similar efficacy but with reduced gastrointestinal toxicity, as seen in emorfazone derivatives .
Synthesis Complexity: this compound likely requires enantioselective synthesis, such as chiral resolution or asymmetric catalysis, whereas pyridazinones are typically synthesized via condensation reactions (e.g., hydrazide-aldehyde coupling) .
Biological Activity
Overview
(6S)-6-Ethyl-2-piperazinone is a chiral compound belonging to the piperazinone family, characterized by its six-membered ring containing two nitrogen atoms. The stereochemistry of this compound significantly influences its biological activity and interaction with various molecular targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
The biological activity of this compound primarily involves its interaction with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various physiological effects. The compound has been studied for its potential therapeutic applications, particularly in drug development due to its ability to influence biological processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperazinone derivatives, including this compound. Research indicates that compounds with a piperazine moiety exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Against Cancer Cell Lines :
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| 518A2 (Melanoma) | <10 | Significant cytotoxicity |
| HT29 (Colorectal) | <10 | Moderate growth inhibition |
| A549 (Lung) | <20 | Reduced proliferation |
The mechanisms by which this compound exerts its anticancer effects include:
- Induction of Apoptosis :
- Inhibition of Anti-apoptotic Proteins :
Potential Therapeutic Uses
The unique properties of this compound suggest several pharmacological applications:
- Antitumor Agents : The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer drug.
- Neurological Disorders : Research indicates that piperazine derivatives can act as agonists for muscarinic receptors, potentially offering therapeutic benefits in conditions like schizophrenia and Alzheimer's disease .
Case Studies
- Study on Antitumor Activity :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
